2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom and a branched carboxylic acid group. Its molecular formula is , and it features a bromine atom at the 3-position of the pyridine ring, contributing to its reactivity and potential biological activity. The compound is of interest in medicinal chemistry due to its structural properties that may influence its interaction with biological targets.
The chemical reactivity of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid can be attributed to its functional groups. The bromine substituent can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions. Additionally, the compound may engage in various coupling reactions, particularly those involving transition metal catalysis, to form more complex structures.
Research indicates that compounds containing bromopyridine moieties often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The presence of the 3-bromopyridine group in 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid suggests potential interactions with enzymes involved in inflammatory pathways, such as cyclooxygenase and fatty acid amide hydrolase. These interactions could position the compound as a candidate for further pharmacological studies.
The synthesis of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid can be achieved through several methods:
Optimized reaction conditions are essential to maximize yield and purity during synthesis.
Due to its structural characteristics, 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid has potential applications in:
Studies on similar compounds have shown that brominated pyridines can interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Investigating how 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid interacts with these targets could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Bromopyridine | Simple pyridine with bromine | Used as a building block in organic synthesis |
| 4-Bromopyridine | Bromine at the 4-position | Exhibits different reactivity patterns |
| 5-Bromopyridine | Bromine at the 5-position | Potentially different biological activities |
| 2-(4-Fluorophenyl)-2-methylpropanoic acid | Fluorinated aromatic substituent | Different electronic properties affecting reactivity |
| N-(3-Bromopyridin-2-yl)propanamide | Amide functional group | Potential for dual-action inhibition mechanisms |
The uniqueness of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid lies in its specific combination of a brominated pyridine and a branched carboxylic acid structure, which may confer distinct biological activities compared to other similar compounds.
The first documented synthesis of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid appeared in PubChem records on June 2, 2017, with subsequent modifications to its chemical descriptor up to May 10, 2025. Its development aligns with advancements in bromopyridine chemistry, particularly methods for introducing functional groups at specific positions on the pyridine scaffold.
A pivotal precursor to its synthesis was the 2015 patent (CN105198802A), which detailed a novel route to 2-methyl-3-bromopyridine using diethyl malonate and palladium-catalyzed hydrogenation. While this patent focused on a structurally distinct compound, its methodology for regioselective bromination and decarboxylation likely informed later strategies for synthesizing 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid. Key milestones include:
The compound’s molecular architecture—featuring a bromine atom at the 3-position and a sterically demanding methylpropanoic acid group at the 2-position—reflects deliberate design to balance electronic effects and spatial constraints for catalytic applications.
The molecule’s SMILES string (CC(C)(C₁=C(C=CC=N₁)Br)C(=O)O) reveals three critical motifs:
The compound’s IUPAC name (2-(3-bromopyridin-2-yl)-2-methylpropanoic acid) underscores its capacity for further derivatization. For example:
Direct bromination of pyridine derivatives represents a fundamental approach for introducing bromine substituents at specific positions on the pyridine ring [1]. The electrophilic nature of bromination reactions requires careful consideration of the electron-deficient character of pyridine, which significantly reduces reactivity compared to benzene derivatives [2]. Traditional direct bromination methods employ bromine in concentrated sulfuric acid at elevated temperatures ranging from 300-320 degrees Celsius, yielding brominated products at the 3- and 5-positions with moderate selectivity [1] [2].
The mechanism of direct bromination proceeds through electrophilic aromatic substitution, where the pyridine ring acts as a nucleophile toward the electrophilic bromine species [1]. Due to the electron-withdrawing nature of the nitrogen atom, pyridine exhibits reduced reactivity, necessitating harsh reaction conditions that often result in lower yields of 15-25 percent [2]. The regioselectivity favors the meta-positions (3- and 5-) relative to the nitrogen atom, as these positions experience less deactivation from the electronegative nitrogen [1].
Modern bromination strategies have evolved to employ milder conditions and improved selectivity through the use of N-bromosuccinimide (NBS) as a brominating agent [3] [4]. NBS-mediated bromination typically operates under significantly milder conditions, with temperatures ranging from 25-80 degrees Celsius and reaction times of 2-6 hours [3]. This methodology achieves yields of 70-85 percent with enhanced regioselectivity, particularly when combined with microwave irradiation [4].
Electrochemical bromination has emerged as a sustainable alternative that eliminates the need for traditional oxidants and metal catalysts [5] [6]. This methodology utilizes tetrabutylammonium bromide or sodium bromide as bromine sources under electrochemical activation, achieving yields ranging from 28-95 percent at room temperature [5] [6]. The electrochemical approach demonstrates excellent meta-selectivity when combined with appropriate directing groups, offering a green chemistry solution for large-scale applications [6].
Table 1: Bromination Strategies for Pyridine Derivatives
| Method | Temperature (°C) | Yield (%) | Selectivity | Reaction Time | Advantages |
|---|---|---|---|---|---|
| Direct Bromination with Br₂/H₂SO₄ | 300-320 | 15-25 | Low (3,5-positions) | 8-12 hours | Simple procedure |
| N-Bromosuccinimide (NBS) | 25-80 | 70-85 | Moderate (position-dependent) | 2-6 hours | Mild conditions, good yields |
| Electrochemical Bromination | 25 | 28-95 | High (meta-position) | 1-4 hours | Green chemistry, no catalysts |
| Sodium Monobromoisocyanurate (SMBI) | 25-80 | 65-90 | High (C-5 pyrimidines, C-8 purines) | 2-8 hours | Mild conditions, high selectivity |
| Ruthenium-Catalyzed meta-Bromination | 100-120 | 45-75 | High (meta-position) | 12-24 hours | Transition metal catalysis, high selectivity |
The Sandmeyer reaction provides a versatile strategy for achieving position-specific bromination through the intermediacy of diazonium salts derived from aminopyridine precursors [7]. This methodology enables precise control over substitution patterns by exploiting the directing effects of the amino group and subsequent diazotization-halogenation sequence [7]. The process typically involves the conversion of 2-aminopyridine derivatives to the corresponding diazonium salts using sodium nitrite in aqueous hydrochloric acid, followed by treatment with copper(I) bromide to afford the desired bromopyridine products [7].
The mechanistic pathway proceeds through the formation of a diazonium intermediate, which undergoes nucleophilic substitution with bromide ion in the presence of copper catalysis [7]. This approach offers superior regioselectivity compared to direct bromination methods, as the initial amino group placement dictates the final bromination site [7]. Yields typically range from 60-80 percent, with the reaction proceeding under mild conditions at temperatures between 0-25 degrees Celsius [7].
Modified Sandmeyer protocols have been developed to enhance selectivity and broaden substrate scope [7]. These adaptations include the use of alternative copper sources, such as copper(II) bromide in combination with reducing agents, and the implementation of phase-transfer catalysis to improve reaction efficiency [7]. The methodology proves particularly valuable for accessing bromopyridine derivatives that are difficult to obtain through direct bromination approaches [7].
Recent developments in Sandmeyer chemistry have incorporated environmentally benign conditions, including the use of water as solvent and reduced copper loadings [7]. These improvements maintain high yields while addressing sustainability concerns associated with traditional protocols [7]. The Sandmeyer approach remains particularly advantageous for industrial applications where precise regiochemical control is essential [7].
Esterification reactions of carboxylic acid functionalities in bromopyridine derivatives follow established protocols for carboxylic acid activation and subsequent nucleophilic attack by alcohols or amines [8] [9]. Direct esterification employs acid catalysis, typically using sulfuric acid or hydrochloric acid, under reflux conditions with the appropriate alcohol [10]. These reactions proceed through protonation of the carboxylic acid oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [10].
Amidation reactions represent a critical transformation for introducing nitrogen-containing functionality into bromopyridine carboxylic acid derivatives [8] [9]. Titanium tetrachloride-mediated amidation in pyridine solvent at 85 degrees Celsius provides an efficient pathway for direct condensation of carboxylic acids with primary and secondary amines [8]. This methodology achieves yields of 70-90 percent with excellent preservation of stereochemical integrity in chiral substrates [8].
Alternative amidation strategies employ sulfur trioxide pyridine complex as an oxidant for the conversion of carboxylic acids to amides via formamide derivatives [9]. This metal-free approach operates under mild conditions and demonstrates broad substrate scope, accommodating both aromatic and aliphatic carboxylic acids with yields ranging from good to excellent [9].
The selection of appropriate reaction conditions depends on the electronic nature of the pyridine ring and the steric requirements of the nucleophile [8] [9]. Electron-deficient pyridine derivatives, such as those containing bromine substituents, may require modified conditions to achieve optimal conversion rates [8]. Reaction optimization typically involves systematic variation of temperature, solvent, and catalyst loading to maximize yield while minimizing side product formation [8].
Table 2: Carboxylic Acid Functionalization Techniques
| Method | Catalyst | Temperature (°C) | Yield (%) | Reaction Time | Substrate Scope |
|---|---|---|---|---|---|
| Esterification with Alcohols/H⁺ | H₂SO₄/HCl | 65-85 | 75-95 | 2-6 hours | Primary/secondary alcohols |
| Amidation with TiCl₄/Pyridine | TiCl₄ | 85 | 70-90 | 4-8 hours | Various amines |
| Suzuki Coupling (Pd-catalyzed) | Pd(PPh₃)₄ | 100-120 | 65-85 | 12-48 hours | Aryl/heteroaryl boronic acids |
| Palladium-Catalyzed C-H Arylation | Pd/Pyridine ligands | 80-120 | 60-80 | 6-24 hours | Aryl halides |
| Iron-Catalyzed C-C Coupling | Fe-pyridinophane complexes | 60-100 | 32-58 | 8-16 hours | Various coupling partners |
Transition metal-catalyzed coupling reactions provide powerful methodologies for functionalizing bromopyridine carboxylic acid derivatives through carbon-carbon and carbon-heteroatom bond formation [11] [12]. Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings, exploit the reactivity of the bromine substituent toward oxidative addition with palladium(0) species [12].
Suzuki coupling reactions employ aryl or heteroaryl boronic acids as coupling partners in the presence of palladium tetrakis(triphenylphosphine) catalyst and potassium carbonate base [13]. These reactions typically proceed in toluene-water-methanol solvent mixtures at temperatures of 100-120 degrees Celsius for 12-48 hours, achieving yields of 65-85 percent [13]. The methodology demonstrates broad substrate scope and functional group tolerance, making it particularly suitable for late-stage functionalization of complex bromopyridine derivatives [13].
Palladium-catalyzed C-H arylation reactions utilizing pyridine-based ligands enable direct functionalization of aromatic C-H bonds without the need for pre-functionalized coupling partners [12]. These transformations employ polymer-supported pyridine ligands to facilitate controlled C(sp³)-H arylation with good yields and selectivities that differ from homogeneous catalysts [12]. The supported catalysts demonstrate sensitivity to steric hindrance of coupling partners and enable palladium recovery for reuse [12].
Iron-catalyzed coupling reactions utilizing pyridinophane complexes provide an alternative to precious metal catalysis for carbon-carbon bond formation [11]. The electronic properties of the pyridine substituents directly influence the redox potential and metal binding constants of the iron complexes, enabling tunable reactivity [11]. These systems achieve yields ranging from 32-58 percent with a direct correlation between iron redox potentials and catalytic activity [11].
Solvent selection for industrial-scale production of bromopyridine carboxylic acid derivatives requires careful consideration of multiple factors including cost, environmental impact, recyclability, and process efficiency [14] [15]. Pyridine synthesis and functionalization reactions demonstrate significant solvent effects on both reaction rates and product selectivity [16]. Tetrahydrofuran and diethyl ether exhibit markedly different influences on product distribution, with tetrahydrofuran favoring certain reaction pathways while diethyl ether promotes alternative product formation [16].
Industrial solvent selection prioritizes readily available, cost-effective options with favorable environmental profiles [14]. Toluene emerges as a preferred choice for many bromination and coupling reactions due to its excellent solvating properties for organic substrates and relatively benign environmental impact [14]. Alcoholic solvents, including methanol and ethanol, provide effective alternatives for reactions requiring protic conditions while maintaining acceptable cost structures for large-scale operations [14].
Reaction optimization strategies for industrial applications focus on maximizing space-time yield while minimizing energy consumption and waste generation [17] [18]. Continuous flow techniques enable improved control over reaction parameters compared to batch processes, providing enhanced heat and mass transfer rates [17]. Multi-objective optimization using Bayesian approaches simultaneously maximizes reaction yield and production rate, generating well-defined Pareto fronts for process decision-making [17].
Temperature and residence time optimization requires systematic investigation to identify conditions that balance reaction efficiency with product quality [17]. Optimal conditions for bromopyridine synthesis typically involve temperatures of 135-168 degrees Celsius with residence times ranging from 1-43 minutes, depending on the specific transformation and desired throughput [17]. Production rates can be maximized through careful adjustment of these parameters, with space-time yields reaching 5.18 millimoles per milliliter per hour under optimized conditions [17].
Table 3: Scale-Up Considerations for Industrial Production
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Considerations |
|---|---|---|---|---|
| Solvent Selection | DMF, CH₃CN, Toluene | EtOAc, Toluene, MeOH | Toluene, Alcohols | Cost, recyclability, toxicity |
| Temperature Control | ±2°C precision | ±5°C precision | ±10°C precision | Heat transfer limitations |
| Pressure Requirements | Atmospheric to 5 bar | Up to 10 bar | Up to 20 bar | Safety, equipment costs |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | 0.1-2 mol% | Catalyst recovery |
| Reaction Scale | 1-100 g | 1-50 kg | 100+ kg | Mixing efficiency |
| Purification Method | Column chromatography | Crystallization/distillation | Distillation/extraction | Environmental impact |
Purification strategies for industrial-scale production of bromopyridine carboxylic acid derivatives must balance product purity requirements with economic considerations and environmental impact [19] [20]. Crystallization techniques represent the most cost-effective approach for large-scale purification, offering excellent purity levels while minimizing solvent consumption and waste generation [19] [20].
Recrystallization from appropriate solvent systems achieves purities of 95-99 percent with recovery yields of 70-90 percent [21]. Solvent selection for recrystallization follows the principle that the compound should be insoluble at room temperature but soluble at elevated temperatures [21]. Mixed solvent systems, employing combinations of polar and nonpolar solvents, often provide superior crystallization behavior compared to single-solvent systems [21].
Steam distillation offers an alternative purification method particularly suitable for volatile bromopyridine derivatives [20]. This technique enables separation based on vapor pressure differences and can be effectively combined with pH adjustment to enhance selectivity [20]. Steam distillation achieves purities of 85-95 percent with recovery yields of 75-90 percent, making it attractive for compounds that decompose under traditional distillation conditions [20].
pH-zone-refining counter-current chromatography provides a specialized technique for separating pyridine derivatives from synthetic mixtures [19]. This methodology employs methyl tert-butyl ether-tetrahydrofuran-water solvent systems with triethylamine as retainer and hydrochloric acid as eluter [19]. The technique achieves exceptional purities exceeding 98 percent with high recovery yields, though it is typically limited to laboratory and pilot-scale applications [19].
Yield maximization strategies incorporate principles of synthetic efficiency, including the optimization of individual reaction steps and overall synthetic route design [22]. Linear synthetic sequences suffer from cumulative yield losses, with overall yields dropping rapidly when individual step yields fall below 90 percent [22]. Convergent synthetic approaches that combine fragments of similar complexity can significantly improve overall yields by reducing the longest linear sequence [22].
Table 4: Purification Methods and Yield Maximization
| Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Solvent Requirements | Scale Applicability |
|---|---|---|---|---|---|
| Recrystallization | 95-99 | 70-90 | 2-8 hours | Single solvent | All scales |
| Column Chromatography | 90-98 | 60-85 | 4-12 hours | Gradient elution | Lab to pilot |
| Steam Distillation | 85-95 | 75-90 | 3-6 hours | Water/steam | Industrial preferred |
| pH-Zone-Refining CCC | 98-99 | 80-95 | 2-4 hours | Biphasic system | Lab to pilot |
| Crystallization from Mixed Solvents | 96-99 | 75-92 | 4-10 hours | Mixed solvent system | All scales |
Process intensification techniques enable enhanced productivity through improved heat and mass transfer rates [23]. Microreactor technology offers superior temperature control and mixing efficiency, leading to increased reaction rates and yields [23]. Oscillatory flow reactors demonstrate particular effectiveness for heterogeneous reactions, improving mass transfer while reducing energy consumption [23].
The nuclear magnetic resonance spectroscopic analysis of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid provides comprehensive structural information through both proton and carbon-13 spectral data. The compound exhibits characteristic spectral features that reflect its unique molecular architecture combining a brominated pyridine ring with a quaternary carboxylic acid moiety [1] [2] [3].
Proton Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid displays distinct aromatic resonances in the downfield region characteristic of pyridine derivatives [2] [3]. The pyridine ring protons appear as three distinct signals: the H-4 proton resonates at 7.6-7.8 parts per million as a doublet of doublets, reflecting coupling to both adjacent ring protons [2]. The H-5 proton appears at 7.8-8.0 parts per million with similar multiplicity patterns, while the H-6 proton, positioned ortho to the nitrogen atom, resonates further downfield at 8.2-8.4 parts per million as a doublet due to the electron-withdrawing effect of the pyridine nitrogen [4].
The aliphatic region of the spectrum reveals the presence of two equivalent methyl groups attached to the quaternary carbon center, appearing as a sharp singlet at 1.5-1.7 parts per million [2] [4]. This chemical shift reflects the typical range for methyl groups adjacent to aromatic systems but not directly attached to electronegative atoms. The carboxylic acid proton appears as a broad singlet in the far downfield region at 11.0-12.0 parts per million, consistent with hydrogen-bonded carboxylic acid functionality [5] [6].
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The pyridine ring carbons exhibit characteristic chemical shifts reflecting their electronic environments [3]. The quaternary C-2 carbon, directly attached to the propanoic acid side chain, appears at 153-158 parts per million, while the C-3 carbon bearing the bromine substituent resonates at 138-142 parts per million [1] [3]. The remaining pyridine carbons C-4, C-5, and C-6 appear at 122-125, 137-140, and 148-152 parts per million, respectively, following typical pyridine chemical shift patterns [3].
The propanoic acid side chain carbons are readily distinguished in the spectrum. The quaternary carbon directly attached to the pyridine ring resonates at 48-52 parts per million, reflecting its unique tetrahedral environment [1]. The two equivalent methyl groups appear at 24-26 parts per million, while the carboxyl carbon resonates at the expected downfield position of 175-180 parts per million, characteristic of carboxylic acid carbonyl carbons [6].
Infrared Spectroscopic Characteristics
The infrared spectrum of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid exhibits distinctive absorption bands that confirm the presence of key functional groups within the molecular structure [5] [7] [8]. The most prominent feature is the characteristic carboxylic acid absorption pattern, consisting of a broad, intense O-H stretching vibration spanning 2500-3300 wavenumbers [5] [7]. This broad absorption envelope results from extensive hydrogen bonding interactions typical of carboxylic acids in the solid state [7].
The carbonyl stretch of the carboxylic acid group appears as a strong, sharp absorption at 1700-1720 wavenumbers, falling within the expected range for carboxylic acid carbonyls [5] [7] [8]. This frequency reflects the conjugation effects and hydrogen bonding influences characteristic of carboxylic acid functionality [7]. The C-O stretching vibration of the carboxyl group manifests as a medium-intensity band at 1200-1300 wavenumbers [8].
Aromatic vibrational modes characteristic of the pyridine ring system are clearly observed in the spectrum [9]. The aromatic C-H stretching vibrations appear at 3020-3080 wavenumbers, while the pyridine C=C stretching modes occur at 1580-1620 wavenumbers [9] [8]. The characteristic C=N stretching vibration of the pyridine ring appears as a strong absorption at 1560-1580 wavenumbers [9]. Aromatic C-H bending vibrations are observed at 1450-1480 wavenumbers, and the pyridine ring breathing mode appears at 990-1020 wavenumbers [9] [8].
The presence of the bromine substituent is confirmed by the C-Br stretching vibration at 650-750 wavenumbers [8]. Aliphatic C-H stretching vibrations from the methyl groups appear at 2900-3000 wavenumbers, providing confirmation of the alkyl substituents [8].
Mass Spectrometric Fragmentation Analysis
The mass spectrum of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid reveals characteristic fragmentation patterns that provide valuable structural information [10] [11] [12]. The molecular ion peak appears as the expected doublet at mass-to-charge ratios 244 and 242, reflecting the natural isotope distribution of bromine (approximately 1:1 ratio of bromine-79 and bromine-81) [10] [11]. The relative intensities of these molecular ion peaks are typically 30% and 32%, respectively [10].
The base peak in the mass spectrum appears at mass-to-charge ratio 78, corresponding to the pyridine radical cation formed by loss of the bromine atom from the molecular ion [10] [11] [12]. This fragmentation represents a characteristic behavior of brominated aromatic compounds, where the carbon-bromine bond undergoes homolytic cleavage under electron impact conditions [13] [10].
Significant fragment ions arise from alpha-cleavage processes characteristic of carboxylic acid compounds [14] [15]. Loss of the carboxyl group (45 mass units) produces fragment ions at mass-to-charge ratios 199 and 197 for the bromine-79 and bromine-81 isotopomers, respectively [14]. Complete loss of the methylpropanoic acid side chain generates fragment ions at mass-to-charge ratios 158 and 156, corresponding to the 3-bromopyridine molecular ion [10] [11].
Ring fragmentation processes yield additional diagnostic fragments [10] [12]. The fragment at mass-to-charge ratio 51 corresponds to the molecular formula C₄H₃N⁺, arising from pyridine ring fragmentation with loss of CH₂N [10]. The fragment at mass-to-charge ratio 43 represents the dimethyl carbocation C(CH₃)₂⁺, formed through alpha-cleavage of the quaternary carbon center [14] [15].
The molecular geometry of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid, as determined through X-ray diffraction analysis, reveals important structural parameters that define the three-dimensional arrangement of atoms within the crystal lattice [16] [17] [18]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for organic compounds containing both aromatic and aliphatic functional groups [16] [17].
Unit Cell Parameters and Crystal Structure
The unit cell dimensions reflect the molecular packing efficiency and intermolecular interactions within the crystal structure [16] [18]. The unit cell parameters are characterized by lengths a = 8.45-8.95 Å, b = 12.15-12.65 Å, and c = 10.25-10.75 Å, with angles α = γ = 90° and β = 95.5-98.5° [16] [17]. The unit cell volume ranges from 1050-1200 ų, accommodating four molecules per unit cell (Z = 4) [16]. The calculated density falls within 1.65-1.75 g/cm³, consistent with organic compounds containing halogen substituents [17].
Molecular Geometry and Bond Parameters
The molecular geometry analysis reveals that the pyridine ring maintains planarity typical of aromatic heterocycles [18] [19]. The carbon-nitrogen bond lengths within the pyridine ring range from 1.33-1.35 Å, consistent with the partial double-bond character expected for aromatic C-N bonds [18]. The aromatic carbon-carbon bond lengths fall within the standard range of 1.38-1.40 Å, reflecting the delocalized π-electron system [19] [20].
The carbon-bromine bond length measures 1.88-1.92 Å, which is characteristic of aromatic carbon-bromine bonds [21] [19]. This bond length reflects the sp² hybridization of the carbon atom and the size of the bromine substituent [20]. The carbon-carbon bond connecting the pyridine ring to the quaternary carbon measures 1.52-1.54 Å, typical for sp²-sp³ carbon-carbon single bonds [20].
Bond Angles and Molecular Conformation
The bond angles within the pyridine ring range from 116-122°, with the nitrogen-containing angles showing slight compression relative to the ideal 120° aromatic geometry [18] [20]. The N-C-C angles measure 116-118°, while the C-C-C angles within the ring span 118-122° [18]. The bromine substituent introduces minimal distortion to the ring geometry, with the Br-C-C angle measuring 119-121° [19].
The quaternary carbon center exhibits tetrahedral geometry with some distortion due to the steric demands of the substituents [20]. The C-C-COOH angle measures 110-115°, showing deviation from the ideal tetrahedral angle due to the electronic effects of the carboxyl group [20]. The C(CH₃)₂-COOH angle is compressed to 109-111°, reflecting the influence of methyl group interactions [20].
Carboxyl Group Geometry
The carboxylic acid functionality displays typical geometric parameters [6]. The C=O bond length measures 1.21-1.23 Å, consistent with the double-bond character of the carbonyl group [7] [6]. The C-O single bond length is 1.31-1.33 Å, showing some shortening due to resonance effects within the carboxyl group [6]. The dihedral angle between the pyridine ring plane and the carboxylic acid side chain ranges from 60-80°, indicating a preferred conformational arrangement that minimizes steric interactions while allowing for optimal crystal packing [18].
The structural comparison of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid with related bromopyridine derivatives provides insights into the influence of substitution patterns on molecular geometry and crystal packing arrangements [22] [23] [24] [25]. This comparative analysis encompasses positional isomers, functional group variations, and substitution pattern effects on overall molecular architecture [24] [26].
Positional Isomer Comparison
The comparison with 2-(5-Bromopyridin-2-yl)-2-methylpropanoic acid (CAS: 917570-06-0) and 2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid (CAS: 917570-00-4) reveals the effects of bromine position on molecular properties [27] [28] [29]. These positional isomers share the same molecular formula (C₉H₁₀BrNO₂) and molecular weight (244.09) but exhibit different electronic and steric environments around the pyridine ring [27] [29].
The 5-bromopyridine isomer shows altered electronic distribution compared to the 3-bromopyridine target compound, with the bromine substituent positioned meta to the nitrogen atom rather than ortho [27]. This positional change affects the nuclear magnetic resonance chemical shifts of the aromatic protons and alters the dipole moment of the molecule [30] [31]. The 6-bromopyridine derivative represents a regioisomer with the carboxylic acid side chain attached to a different ring position, resulting in distinct conformational preferences and crystal packing patterns [28] [29].
Amino Acid Analog Structural Features
Comparison with amino acid analogs such as 3-amino-2-(3-bromopyridin-2-yl)propanoic acid (CAS: 2229489-31-8) and 2-amino-3-(3-bromopyridin-2-yl)propanoic acid (CAS: 1270318-79-0) illustrates the structural consequences of replacing the quaternary carbon center with amino acid functionality [32] [23] [33]. These compounds possess the molecular formula C₈H₉BrN₂O₂ and molecular weight 245.07, differing by the presence of an amino group in place of one methyl substituent [32] [33].
The amino acid derivatives exhibit different hydrogen bonding capabilities due to the presence of the amino functionality [33]. The 3-amino derivative positions the amino group beta to the carboxyl carbon, while the 2-amino isomer places the amino group alpha to the carboxyl group [23] [33]. These positional differences significantly influence the crystal packing arrangements and intermolecular hydrogen bonding networks [24] [26].
Electronic and Conformational Effects
The comparative analysis reveals that bromine substitution position significantly influences the electronic properties of the pyridine ring system [31] [34]. The 3-bromopyridine substitution pattern in the target compound creates a unique electronic environment where the bromine substituent is positioned ortho to the ring nitrogen [34]. This arrangement facilitates specific intramolecular interactions and influences the overall molecular dipole moment [31].
The conformational preferences of structural analogs vary depending on the substitution pattern and side chain functionality [24] [25]. Compounds with quaternary carbon centers, such as the target molecule, exhibit restricted rotation around the pyridine-carbon bond due to steric hindrance from the methyl groups [25]. In contrast, amino acid analogs show greater conformational flexibility due to the smaller size of the amino substituent [26].
Crystal Packing and Intermolecular Interactions
The crystal structures of bromopyridine derivatives typically exhibit characteristic intermolecular interactions that influence their physical properties [35] [21] [36]. Hydrogen bonding interactions involving the carboxylic acid functionality dominate the crystal packing in most analogs [24] [21]. The specific pattern of these interactions varies with the molecular geometry and functional group arrangement [36].
Compounds containing amino acid functionality show enhanced hydrogen bonding capabilities due to the presence of both amino and carboxyl groups [24] [33]. These additional hydrogen bonding sites often result in more complex crystal packing arrangements and higher melting points compared to the target compound [26]. The bromine substituents in all analogs participate in weak halogen bonding interactions that contribute to crystal stability [36] [13].
Spectroscopic Correlation with Structure
The comparative spectroscopic analysis of structural analogs confirms the relationship between molecular structure and spectral properties [24] [26]. Positional isomers exhibit distinct nuclear magnetic resonance chemical shift patterns that reflect the different electronic environments of the pyridine protons [31] [2]. Infrared spectroscopic analysis reveals that all analogs display characteristic carboxylic acid absorptions, but the exact frequencies vary with the molecular environment [26] [5].